Ethylenediamine dinitrate

描述

属性

CAS 编号 |

20829-66-7 |

|---|---|

分子式 |

C2H9N3O3 |

分子量 |

123.11 g/mol |

IUPAC 名称 |

ethane-1,2-diamine;nitric acid |

InChI |

InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4) |

InChI 键 |

HODPISPVTPCXIU-UHFFFAOYSA-N |

SMILES |

C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |

规范 SMILES |

C(CN)N.[N+](=O)(O)[O-] |

其他CAS编号 |

20829-66-7 |

相关CAS编号 |

107-15-3 (Parent) |

同义词 |

1,2-diaminoethane 1,2-ethanediamine edamine ethane-1,2-diamine ethyl diamine ethylenediamine ethylenediamine (1:1) sulfate ethylenediamine (1:1) sulfite ethylenediamine conjugate acid ethylenediamine dihydrobromide ethylenediamine dihydrochloride ethylenediamine dihydrogen iodide ethylenediamine dihydroiodide ethylenediamine dinitrate ethylenediamine hydrochloride ethylenediamine monohydrochloride ethylenediamine phosphate ethylenediamine sulfate ethylenediamine, 3H-labeled cpd |

产品来源 |

United States |

Synthesis and Preparative Methodologies of Ethylenediamine Dinitrate

Established Synthetic Routes and Reaction Mechanisms

The formation of ethylenediamine (B42938) dinitrate primarily relies on fundamental acid-base chemistry, followed by carefully controlled separation and purification techniques.

Acid-Base Neutralization Reactions for Ethylenediamine Dinitrate Formation

The most common method for producing this compound is through a direct acid-base neutralization reaction. google.comsmolecule.com This process involves reacting ethylenediamine, a basic organic compound, with an acidic nitrate (B79036) solution, typically aqueous nitric acid. google.comrltsc.edu.in The reaction is an exothermic process where the ethylenediamine is neutralized by the nitric acid to form the salt, this compound. google.com

The stoichiometry of the reaction is crucial for maximizing the yield and purity of the final product. The reaction can be represented as:

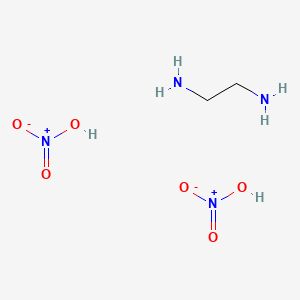

C₂H₄(NH₂)₂ + 2HNO₃ → C₂H₄(NH₃⁺NO₃⁻)₂

To manage the exothermic nature of the reaction and prevent the formation of undesirable byproducts, the temperature is carefully controlled, often maintained between 0°C and 30°C. google.com Higher temperatures can lead to oxidation and degradation of the ethylenediamine reactant. google.com The completeness of the neutralization is typically monitored by measuring the pH of the solution. google.com

An alternative approach involves the reaction of ethylenediamine with ammonium (B1175870) nitrate in an aqueous solution, which provides a more convenient method for preparation. sciencemadness.org

Solvent Extraction and Controlled Crystallization Techniques in this compound Production

Following the neutralization reaction, the this compound is present in an aqueous solution. To isolate the solid product, a combination of solvent extraction and controlled crystallization is employed. google.comgoogle.com

A common technique involves adding the aqueous this compound solution to a non-aqueous, water-miscible liquid in which EDDN is insoluble. google.com Anhydrous ethanol (B145695) is frequently used for this purpose. google.com When the aqueous solution is introduced to the cold ethanol, the this compound precipitates as a white crystalline solid. google.com The resulting slurry is then stirred, filtered, and the filter cake is washed with fresh solvent to remove any remaining impurities. google.com

Another innovative method utilizes solvent extraction to first transfer the nitrate ions from an acidic aqueous solution into an organic phase. google.comosti.govosti.govosti.gov This is achieved using a high-molecular-weight, water-insoluble amine, such as trilauryl amine, dissolved in an organic solvent. google.com The resulting organic solution, containing the nitrate salt of the amine, is then reacted with ethylenediamine. Since ethylenediamine is sufficiently basic, it displaces the high-molecular-weight amine to form the desired this compound, which precipitates out of the organic solvent. google.com This method avoids the direct use of concentrated nitric acid, offering a safer synthesis route, especially for large-scale production. google.comosti.govosti.govosti.gov The organic phase is preferably dried before the addition of ethylenediamine to improve the yield. google.com

Advancements in Controlled Synthesis for Specific Morphologies and Purity

Recent advancements in the synthesis of this compound have focused on controlling the physical properties of the final product, such as particle size, and optimizing the process for higher yield and purity.

Regulation of Particle Size Distribution in this compound Preparation

The particle size of this compound is a critical parameter for its application in various formulations. google.com A novel process has been developed to consistently produce EDDN with an average particle size of approximately 28 to 32 microns. google.com This method involves the neutralization of an aqueous solution of ethylenediamine with an acidic nitrate solution, followed by the addition of this aqueous EDDN solution to a non-aqueous, water-miscible liquid where EDDN is insoluble. google.com This controlled precipitation technique results in the formation of rounded oblong platelets of a consistent size. google.com The ability to regulate particle size is a significant advantage as it impacts the material's handling and performance characteristics. google.com

Process Optimization for Enhanced Synthetic Yield and Product Purity of the Compound

Process optimization efforts aim to maximize the yield and ensure high purity of the this compound produced. By carefully controlling reaction parameters such as temperature, pressure, and reactant ratios, yields can range from 75% to 99%, with typical yields around 95%. google.com

In the acid-base neutralization method, maintaining the temperature between 20°C and 30°C is preferred to prevent the formation of ice or degradation products. google.com The use of an aqueous medium for the nitric acid addition significantly enhances safety by preventing the formation of hazardous and volatile methyl or ethyl nitrates. google.com

In the solvent extraction method, the choice of the water-insoluble organic solvent is crucial. It should dissolve the high-molecular-weight amine and its nitrate salt, as well as the ethylenediamine, while ensuring that the this compound product is insoluble and precipitates readily. google.com Drying the organic phase containing the nitrate salt before reacting it with ethylenediamine has been shown to improve the yield of the final product. google.com Purity is consistently high in optimized processes, with the melting point of the product serving as a key indicator. google.comdtic.mil

Mechanistic Studies of Reaction Conditions on Product Characteristics

The characteristics of the final this compound product are heavily influenced by the conditions under which the synthesis is performed.

The temperature of the neutralization reaction is a critical factor. google.com As mentioned, temperatures that are too low can lead to the formation of ice, while excessively high temperatures can cause the degradation of the ethylenediamine reactant, leading to impurities. google.com The rate of addition of nitric acid can be used to control the temperature in large-scale batch and continuous processes. google.com

The crystallization temperature also plays a vital role in determining the yield of crystalline EDDN. google.com A preferred temperature range for crystallization is between 0°C and 10°C, with a more specific range of 2°C to 5°C being optimal for maximizing the yield of the crystalline product in a reasonable timeframe. google.com

The choice of the precipitating solvent in the crystallization step also affects the product. The solvent must be miscible with water to a significant extent and one in which this compound has very low solubility. google.com The degree of miscibility, with at least 50% by weight being a general requirement, influences the efficiency of the precipitation process. google.com

Data Tables

Table 1: Process Parameters for this compound Synthesis

| Parameter | Preferred Range | Rationale | Source |

| Neutralization Temperature | 0°C to 30°C | Prevents ice formation at low temperatures and reactant degradation at high temperatures. | google.com |

| Crystallization Temperature | 0°C to 10°C | Maximizes yield of crystalline product within a reasonable time. | google.com |

| Typical Yield | 95% | Optimized reaction conditions lead to high product conversion. | google.com |

| Average Particle Size | 28 to 32 microns | Controlled precipitation method produces consistent particle morphology. | google.com |

Table 2: Reproducibility of this compound Synthesis

| Run Number | Yield (%) | Melting Point (°C) | Average Particle Size (microns) |

| 1 | 95.4 | 187-187.5 | 30 |

| 2 | 95.8 | 187-188 | 30 |

| 3 | 96.1 | 187.5-188 | 30 |

| 4 | 95.5 | 187-188 | 30 |

| 5 | 95.9 | 187-188 | 30 |

| Source: google.com |

Theoretical and Computational Investigations of Ethylenediamine Dinitrate Systems

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations excel at describing static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic evolution of a system over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how molecules move, vibrate, and interact. iaanalysis.com

For ethylenediamine (B42938) dinitrate, MD simulations are invaluable for several reasons:

Conformational Sampling: The ethylenediammonium cation is flexible. MD simulations can explore the different accessible conformations of the cation within the crystal lattice, revealing the dynamics of the transition between different gauche and trans states and how these motions are constrained by the crystalline environment. nih.gov

Intermolecular Interactions: The stability and properties of the EDDN crystal are dominated by the strong hydrogen bonding network between the ethylenediammonium cations and the nitrate (B79036) anions. MD simulations explicitly model these interactions, allowing researchers to study their strength, lifetimes, and collective behavior at different temperatures. acs.org

Structural Stability: By simulating the crystal at various temperatures, MD can be used to assess the thermal stability of the lattice. It can help identify the onset of large-amplitude motions that might precede phase transitions or decomposition.

These simulations rely on a "force field," a set of parameters that describes the potential energy of the system as a function of atomic positions. While challenging to develop for energetic materials, non-empirical force fields derived from high-quality quantum mechanical data are becoming more common, improving the predictive power of MD simulations for these systems. acs.orgucl.ac.uk

Prediction and Elucidation of Reaction Pathways and Energy Landscapes

Understanding the decomposition mechanism of an energetic material is critical to assessing its stability and performance. Computational chemistry allows for the detailed exploration of potential reaction pathways and the associated energy landscapes. For ethylenediamine dinitrate, the initial steps of thermal decomposition are thought to involve proton transfer from the ethylenediammonium cation to the nitrate anion, forming a neutral ethylenediamine molecule and nitric acid.

Computational methods, particularly DFT, are used to model this process:

Reactant and Product Optimization: The geometries of the initial state (EDDN ion pair) and potential intermediate products (e.g., ethylenediamine and nitric acid) are optimized.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure, which is the maximum energy point along the minimum energy path connecting reactants and products. The TS represents the energetic bottleneck of the reaction.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea) for that reaction step. A high activation energy implies a slower, less favorable reaction. mdpi.com

By mapping out the energies of reactants, products, and transition states, a potential energy surface for the decomposition can be constructed. This allows for the comparison of different possible initiation pathways. For example, after the initial proton transfer, the subsequent decomposition of nitric acid could be a key step. Computational studies can elucidate the energetics of these follow-on reactions, providing a complete, atomistic picture of the initial stages of decomposition. rsc.org

Advanced Bonding Analysis: Quantum Theory of Atoms in Molecules (QTAIM) and Charge Distribution

To gain a deeper understanding of the chemical bonding within this compound, advanced analysis methods are applied to the electron density obtained from high-quality quantum chemical calculations. The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful technique for analyzing chemical bonds and non-covalent interactions. researchgate.net

QTAIM analyzes the topology of the electron density, ρ(r). Key features include:

Bond Critical Points (BCPs): A point of minimum electron density between two bonded atoms. The properties at the BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), characterize the interaction.

Interaction Characterization: For a typical covalent bond, ρ is high and ∇²ρ is negative. For closed-shell interactions, such as hydrogen bonds and ionic interactions, ρ is relatively low and ∇²ρ is positive. researchgate.net

In EDDN, QTAIM is perfectly suited to quantitatively describe the crucial N-H···O hydrogen bonds. By locating the BCPs between the hydrogen atoms of the cation and the oxygen atoms of the anions, their strength and nature can be classified. This provides a rigorous, quantitative confirmation of the strong electrostatic interactions that hold the crystal together.

Analyses like Reduced Density Gradient (RDG) complement QTAIM by providing a visual representation of non-covalent interactions. researchgate.net RDG plots color-code regions of space, with blue indicating strong, attractive interactions like hydrogen bonds and green indicating weaker van der Waals interactions. researchgate.net Furthermore, partitioning the electron density allows for the calculation of partial atomic charges, revealing the charge distribution across the molecule. acs.org This analysis confirms the +2 charge on the ethylenediammonium cation and the -1 charge on each nitrate anion, highlighting the ionic character of the compound. The distribution of charge within the nitrate groups is also of significant interest, as it can be correlated with the sensitivity and performance of energetic materials. acs.org

Table 3: Hypothetical QTAIM Parameters for Hydrogen Bonds in this compound Note: This table illustrates the expected topological properties for the N-H···O hydrogen bonds in EDDN based on QTAIM analysis of similar systems.

| Interaction | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Interpretation |

| N-H···O | 0.02 - 0.04 | > 0 | Strong, closed-shell interaction (Hydrogen Bond) |

| C-C | ~0.25 | < 0 | Shared interaction (Covalent Bond) |

| C-N | ~0.30 | < 0 | Shared interaction (Covalent Bond) |

Thermal Decomposition Mechanisms and Kinetic Studies of Ethylenediamine Dinitrate

Elucidation of Initial Decomposition Pathways and Intermediate Species Formation

The thermal decomposition of ethylenediamine (B42938) dinitrate, an ionic salt, is understood to initiate through a fundamental proton transfer step. In the solid state, a proton is transferred from the ethylenediammonium cation ([H₃N-CH₂-CH₂-NH₃]²⁺) to the nitrate (B79036) anion (NO₃⁻). This initial endothermic process results in the formation of neutral ethylenediamine (H₂N-CH₂-CH₂-NH₂) and nitric acid (HNO₃) as key intermediate species.

Following this proton transfer, a rapid and highly exothermic redox reaction occurs between the newly formed ethylenediamine, which acts as a fuel, and nitric acid, a strong oxidizer. dntb.gov.uawiley.com This secondary reaction is the primary driver of the energetic decomposition. Studies on the fast thermolysis of EDDN and other ammonium (B1175870) nitrate salts support this mechanism, where the initial step is the dissociation into an amine and an acid, followed by vigorous redox reactions. dntb.gov.uawiley.comutah.edu

The decomposition of related metal-ethylenediamine nitrate complexes further illustrates the reactivity of the components. In these systems, the decomposition also involves the oxidation of the ethylenediamine ligand by the decomposition products of the nitrate anion, highlighting the inherent fuel-oxidizer nature of the ethylenediamine and nitrate pairing. oup.commdpi.com

Kinetic and Thermodynamic Parameter Determination for Thermal Degradation Processes

The kinetics of the thermal degradation of ethylenediamine dinitrate have been investigated using various thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to determine critical parameters that define the reaction rate and energy requirements. mdpi.comnih.gov

Activation Energies and Pre-exponential Factors Derived from Thermogravimetric Analysis

Early and foundational studies on the thermal decomposition of this compound were conducted by A. J. B. Robertson in 1948. umich.edudntb.gov.uauri.edu These investigations, often employing manometric techniques to measure the rate of gas evolution, were crucial in establishing the initial kinetic parameters for a range of nitrate-based energetic materials. For many such compounds, the decomposition was found to follow a first-order rate law, allowing for the calculation of the activation energy (Ea) and the pre-exponential factor (A) from the Arrhenius equation. uri.edu

While the precise historical values for this compound from this specific study are not detailed in recent literature surveys, the methodology established a framework for comparing the thermal stability of different energetic salts. umich.eduuri.edu For context, other nitrate esters studied using similar methods have activation energies ranging from approximately 127 to 169 kJ/mol, with a wide range of pre-exponential factors, reflecting differences in their decomposition mechanisms. uri.edu

Table 1: Kinetic Parameters for Thermal Decomposition

This table presents a conceptual framework for the kinetic parameters of EDDN, based on foundational research methods. Specific values for EDDN from the original 1948 Robertson study are not available in the surveyed literature.

| Compound | Method | Activation Energy (Ea) | Pre-exponential Factor (A) | Primary Reference |

|---|---|---|---|---|

| This compound | Manometric (Gas Evolution) | Determined | Determined | Robertson, 1948 umich.edudntb.gov.ua |

Mechanistic Models Describing Solid-State Decomposition Kinetics

The solid-state decomposition of this compound is complex and does not typically conform to a single, simple mechanistic model (e.g., Avrami-Erofeev or Prout-Tompkins) over its entire course. The process is better described as a multi-step reaction dominated by the autocatalytic redox chemistry following the initial proton transfer. wiley.comutah.edu

The decomposition kinetics of similar energetic salts, like ammonium nitrate, have been analyzed using various approaches, including model-fitting methods (e.g., Coats-Redfern) and model-free isoconversional methods. utah.eduoup.com Isoconversional analysis often reveals that the activation energy changes as the reaction progresses, indicating a complex mechanism where different chemical and physical processes (like nucleation, growth, and diffusion) may be rate-limiting at different stages. For ammonium nitrate, a model of a contracting cylinder has been applied successfully to isothermal data, suggesting that the reaction proceeds from the surface inward. utah.edu Given the similarities, it is plausible that the decomposition of EDDN involves analogous geometric and diffusion-controlled steps after initiation.

Influence of Environmental and Structural Factors on Decomposition Onset and Rate

The thermal stability and decomposition rate of this compound are sensitive to both its chemical environment and physical structure.

One significant factor is the presence of other materials in a mixture. Historical studies on explosive formulations found that creating eutectic mixtures of EDDN with other salts, such as ammonium nitrate (AN) and potassium nitrate (KN), could alter its thermal properties. These mixtures, designated as EA (EDDN/AN) or EAK (EDDN/AN/KN), were found to have different decomposition onset temperatures compared to pure EDDN. For instance, observations noted gas evolution beginning around 180°C for certain mixtures.

The crystalline structure of EDDN itself plays a critical role. The arrangement of ions in the crystal lattice and the network of intermolecular hydrogen bonds between the ammonium groups and nitrate anions influence the energy required for the initial proton transfer step. A more stable crystal lattice with stronger hydrogen bonding would generally require a higher temperature to initiate decomposition.

Gas-Phase Decomposition Analysis and Products Evolution

The analysis of gaseous products evolved during the rapid thermal decomposition of this compound provides crucial insight into the reaction mechanism. Studies utilizing fast-heating techniques coupled with real-time gas analysis, such as TGA-FTIR spectroscopy, have been instrumental in identifying the evolved species. dntb.gov.uacore.ac.uk

The primary decomposition products are consistent with the redox reaction between ethylenediamine and nitric acid. The major gaseous species detected include:

Water (H₂O)

Carbon Dioxide (CO₂)

Nitrogen (N₂)

Nitrous Oxide (N₂O)

Nitrogen Dioxide (NO₂)

Nitric Oxide (NO)

Research on the fast thermolysis of nitramines and related materials has shown that the initial product distribution can differ from the final mixture due to subsequent gas-phase reactions. core.ac.uk For example, NO₂ is often a primary product from the decomposition of the nitrate group, but it can be rapidly reduced to NO in secondary reactions. core.ac.uk The analysis of related alkanediammonium dinitrate salts reveals that the initial decomposition stage often involves the liberation of nitric acid (HNO₃) and ammonia (B1221849) (NH₃) into the gas phase, which then react. researchgate.net The fragmentation of the ethylenediamine backbone contributes to the formation of smaller molecules, but the detection of species with intact C-C bonds is not commonly reported, suggesting efficient oxidation. core.ac.uk

Reactivity and Chemical Transformations of Ethylenediamine Dinitrate

Fundamental Reaction Pathways

Solution-Phase Chemical Reactivity and Stability

Ethylenediamine (B42938) dinitrate (EDDN) is the salt formed from the neutralization of ethylenediamine with nitric acid. In solution, its reactivity is largely characterized by the properties of the ethylenediamine (en) cation and the nitrate (B79036) anion. Ethylenediamine is a strong base and a potent bidentate chelating agent, readily forming stable complexes with many metal ions. sciencemadness.orgwikipedia.org The nitrate component renders the compound an energetic material.

The stability of ethylenediamine dinitrate in aqueous solutions can be influenced by pH. In acidic solutions, the ethylenediamine ligands of metal complexes can be protonated, leading to the dissociation of the complex and the formation of hydrated metal ions. homescience.net Conversely, in neutral to alkaline solutions, the ethylenediamine complexes are generally stable. homescience.net

The parent compound, ethylenediamine, is known to be reactive with a variety of chemical species. It can react violently with strong acids and oxidizing agents. atamankimya.comnoaa.gov It is also incompatible with aldehydes, phosphorus halides, and organic halides. atamankimya.com Ethylenediamine readily absorbs carbon dioxide from the air, forming a nonvolatile carbonate. noaa.gov While specific studies on the solution-phase stability of this compound are not extensively detailed in the provided results, its behavior can be inferred from the known reactivity of ethylenediamine and the nature of nitrate salts. A binary mixture of this compound and ammonium (B1175870) nitrate is noted to be water-soluble but can present stability problems, which are often related to the preparation method. google.com

Gas-Phase Reactions with Atmospheric Species (e.g., OH radicals in parent ethylenediamine studies)

While direct studies on the gas-phase reactions of this compound are limited, research on the parent molecule, ethylenediamine (EDA), provides significant insights into its atmospheric reactivity, particularly with hydroxyl (OH) radicals. The reaction of ethylenediamine with OH radicals is a key process in its atmospheric degradation. acs.org

Experimental and theoretical studies have determined the rate coefficient for the reaction between ethylenediamine and OH radicals. In one study, the rate coefficient, k_OH, was measured to be (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 308 ± 3 K and 1013 ± 3 hPa. acs.org Theoretical calculations yielded a similar value of 2.9 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, with a 1:1 branching ratio between H-abstraction from the NH₂ and CH₂ groups at 298 K. acs.orgacs.org

The reaction kinetics are influenced by the formation of prereaction adducts and tight transition states. acs.org The rate coefficient exhibits a negative temperature dependence, meaning the reaction slows down as temperature increases, and shows negligible variation with pressure under typical atmospheric conditions. acs.orgacs.org An approximated Arrhenius expression for the rate coefficient in the 200–400 K range is given as k(T) = 1.23 × 10⁻¹⁰ × (T/298)⁰.⁶ × exp(249 K/T) cm³ molecule⁻¹ s⁻¹. acs.orgacs.org During these experiments, particle formation was observed, initially due to salt formation between the amine and nitric acid (a byproduct of OH radical generation), and later incorporating oxygenated reaction products. acs.org

Table 1: Reaction Rate Coefficients for Ethylenediamine with OH Radicals

| Parameter | Value | Conditions |

|---|---|---|

| Experimental k_OH | (2.8 ± 0.8) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 308 ± 3 K, 1013 ± 3 hPa |

Coordination Chemistry and Complex Formation with Metal Ions

Synthesis and Stability of Ethylenediamine-Metal Dinitrate Complexes

Ethylenediamine is a versatile bidentate ligand that readily forms stable complexes with a wide range of transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). sciencemadness.orgajol.info The synthesis of these complexes often involves the reaction of a metal salt, such as a nitrate or acetate, with ethylenediamine in a suitable solvent like ethanol (B145695) or water. ajol.infojocpr.com

For instance, copper(II) complexes with ethylenediamine and amino acids have been synthesized by reacting copper(II) nitrate with tryptophan and ethylenediamine in hot absolute ethanol. jocpr.com Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with an ethylenediamine bis-isatin Schiff base ligand were prepared by refluxing the ligand with the corresponding metal acetates in absolute ethanol. ajol.info The resulting complexes generally exhibit high stability at room temperature. ajol.infojocpr.com The stability of these complexes is attributed to the chelate effect, where the bidentate ethylenediamine ligand replaces two monodentate ligands, leading to a significant increase in entropy. sciencemadness.org

The stability of these complexes can be influenced by the surrounding chemical environment. For example, ethylenediamine complexes of nickel are stable in neutral and alkaline solutions but are destroyed in acidic solutions due to the protonation of the amine groups. homescience.net

Table 2: Examples of Synthesized Ethylenediamine-Metal Complexes

| Metal Ion | Co-ligand | General Formula | Reference |

|---|---|---|---|

| Cu(II) | Tryptophan | [Cu(Trp)₂(en)]·0.5H₂O | jocpr.com |

| Co(II) | Ethylenediamine bis-isatin | [CoL] | ajol.info |

| Ni(II) | Ethylenediamine bis-isatin | [NiL] | ajol.info |

| Cu(II) | Ethylenediamine bis-isatin | [CuL] | ajol.info |

| Zn(II) | Ethylenediamine bis-isatin | [ZnL] | ajol.info |

(L represents the deprotonated ethylenediamine bis-isatin Schiff base ligand)

Ligand Exchange Reactions and Stereochemical Transformations within Coordination Spheres

Ligand exchange reactions are common for metal complexes and involve the replacement of one or more ligands in the coordination sphere with other ligands. science-revision.co.uklibretexts.org In the context of ethylenediamine complexes, this can involve the substitution of other ligands by ethylenediamine or the replacement of ethylenediamine itself. For example, adding ethylenediamine to a solution of a hydrated nickel(II) salt leads to the gradual displacement of water ligands by ethylenediamine molecules, resulting in a color change from green to violet. homescience.net

These reactions can also lead to changes in the coordination number and geometry of the complex. science-revision.co.uk For instance, the reaction of hexaaquacobalt(II) ions with concentrated hydrochloric acid results in the replacement of six water molecules by four chloride ions, changing the geometry from octahedral to tetrahedral. libretexts.org

Photochemical and Photoisomerization Phenomena in Related Nitrosyl Complexes

While direct studies on the photochemistry of this compound are not prevalent, research on related ethylenediamine ruthenium nitrosyl complexes reveals interesting photochemical phenomena. rsc.org These complexes can exhibit photoswitching behavior, where irradiation with light induces a change in the way the nitrosyl (NO) ligand is bonded to the ruthenium center. rsc.orgresearchgate.net

Specifically, the stable ground state (GS) features a Ru-NO linkage. Upon irradiation with blue light (e.g., 405-420 nm), this can be converted to metastable linkage isomers: an isonitrosyl form (Ru-ON, MS1) or a side-on nitrosyl form (Ru-η²-(NO), MS2). rsc.org Subsequent irradiation with infrared light can reverse this process. rsc.org The isomerization pathway has been shown to proceed from the ground state to MS2, and then to MS1 (GS → MS2 → MS1). rsc.org

The stability and population of these photoinduced isomers are significantly influenced by the other ligands in the coordination sphere. For example, in the complex RuNO(en)₂(H₂O)₃, the side-on MS2 isomer has a decay temperature of 215 K. Replacing the water ligand with a hydroxide (B78521) ion to form RuNO(en)₂OH₂ lowers the decay temperature to 207 K but increases the population of the MS1 and MS2 isomers. rsc.org These photoisomerization processes are of interest for potential applications in data storage and photomagnetic materials. researchgate.net

Table 3: Photoinduced Isomers in Ethylenediamine Ruthenium Nitrosyl Complexes

| Isomer | Linkage | State | Method of Generation |

|---|---|---|---|

| GS | Ru-NO | Ground State | - |

| MS1 | Ru-ON | Metastable | Blue light irradiation (via MS2) |

Role of Ethylenediamine Dinitrate in Specialized Chemical Systems: Mechanistic and Structural Aspects

Functionality within Energetic Material Formulations: Understanding Chemical Contributions to Energy Release

Chemical Reactions and Decomposition Pathways in High-Energy Systems

The energetic nature of ethylenediamine (B42938) dinitrate stems from its molecular composition, which contains both fuel (the ethylenediamine backbone) and oxidizer (the nitrate (B79036) groups). When subjected to heat or shock, it undergoes rapid, exothermic decomposition, releasing significant volumes of gas. evitachem.com The primary decomposition pathway involves the breakdown of the molecule into various gaseous products. evitachem.comresearchgate.net Studies on its thermal decomposition indicate that the process releases gases such as nitrogen oxides and, in some cases, ammonia (B1221849). evitachem.comdtic.mil This decomposition is a key factor in its performance within high-energy systems. researchgate.net

Table 1: Decomposition Characteristics of Ethylenediamine Dinitrate

| Property | Description | Source(s) |

|---|---|---|

| Decomposition Type | Exothermic | evitachem.com |

| Triggers | Heat, Shock, Friction | evitachem.com |

| Primary Gaseous Products | Nitrogen Oxides, Ammonia | evitachem.comdtic.mil |

| Nature of Reaction | The decomposition of this compound is a critical aspect of its function in energetic materials, contributing to the rapid gas production and energy release characteristic of explosives. | evitachem.comresearchgate.net |

Compatibility and Interactions within Multi-component Formulations

A significant application of this compound is in the creation of eutectic mixtures, which are blends of substances that melt and freeze at a single temperature that is lower than the melting points of the individual components. energetic-materials.org.cn EDDN is a key ingredient in several insensitive melt-cast explosive formulations designed to replace TNT. dtic.mil

It is frequently combined with ammonium (B1175870) nitrate (AN) to form binary eutectic systems known as "EA" explosives. dtic.milenergetic-materials.org.cn These mixtures are water-soluble, which offers advantages over TNT in terms of safer storage and disposal. google.com Further enhancements are achieved by creating ternary mixtures with ammonium nitrate and potassium nitrate (KN), known as "EAK" formulations. energetic-materials.org.cngoogle.com Another notable eutectic mixture is "NEAK," which includes nitroguanidine (B56551) (NQ) in addition to EDDN, AN, and KN. These formulations are valued for being insensitive, inexpensive, and producible from commercially available materials. The addition of EDDN to these mixtures depresses the melting point, allowing them to be melt-cast, a process used to fill munitions. dtic.mil

Table 2: Examples of EDDN-Based Energetic Eutectic Mixtures

| Formulation Name | Components | Key Properties | Source(s) |

|---|---|---|---|

| EA | This compound (EDDN), Ammonium Nitrate (AN) | Water-soluble TNT replacement. | dtic.milenergetic-materials.org.cn |

| EAK | This compound (EDDN), Ammonium Nitrate (AN), Potassium Nitrate (KN) | Ternary mixture with modified physical properties. | energetic-materials.org.cngoogle.com |

| NEAK | This compound (EDDN), Ammonium Nitrate (AN), Potassium Nitrate (KN), Nitroguanidine (NQ) | Low melting point (98°C), insensitive, good performance. |

| DEMN | this compound (EDDN), Diethylenetriamine Trinitrate (DETN) | Eutectic salt mixture for insensitive melt-cast formulations. | dtic.mil |

Integration into Advanced Materials Science: Chemical Functionality and Structural Contribution

Beyond its use in energetic materials, the chemical structure of ethylenediamine and its derivatives allows for their integration into various fields of advanced materials science, where they serve as functionalizing agents or precursors for catalytic systems.

Functionalization of Material Substrates via Ethylenediamine Derivatives for Enhanced Chemical Reactivity

Ethylenediamine and its derivatives are widely used to functionalize the surfaces of various material substrates, thereby imparting new chemical properties. The amine groups of ethylenediamine can react with surface groups on materials like graphene oxide (GO), carbon nanotubes (CNTs), and metal-organic frameworks (MOFs). researchgate.netmdpi.comresearchgate.net

This functionalization can enhance properties such as:

Catalytic Activity : Graphene oxide functionalized with ethylenediamine can act as an effective and stable solid base catalyst for chemical reactions like Knoevenagel condensation. researchgate.net

Dispersion and Hydrophilicity : Crosslinking graphene oxide with ethylenediamine can increase its hydrophilicity and dispersibility in polar solvents.

Sensor Technology : Nanocomposites of GO and ethylenediamine have been developed for use as electrochemical sensors.

Electrochemical Properties : Modifying MOFs with ethylenediamine by substituting metal-bound solvent molecules can create materials suitable as additives for electrochemical supercapacitors. researchgate.net

Nanoparticle Modification : Zinc oxide (ZnO) nanoparticles can be functionalized with ethylenediamine derivatives like N-(trimethoxysilylpropyl) ethylenediamine triacetic acid (TMSEDTA) to create tailored surfaces for specific applications. arabjchem.org

Table 3: Functionalization of Materials with Ethylenediamine Derivatives

| Substrate Material | Ethylenediamine Derivative Used | Enhanced Property/Application | Source(s) |

|---|---|---|---|

| Graphene Oxide (GO) | Ethylenediamine (EDA) | Solid base catalyst, increased hydrophilicity, electrochemical sensors. | researchgate.net |

| Carbon Nanotubes (CNTs) | Ethylenediamine | Improved anticorrosion properties through covalent functionalization. | mdpi.com |

| Metal-Organic Framework (MOF) | Ethylenediamine (EDA) | Additive for electrochemical supercapacitors. | researchgate.net |

| Zinc Oxide (ZnO) Nanoparticles | N-(trimethoxysilylpropyl) ethylenediamine triacetic acid (TMSEDTA) | Surface functionalization for specific interactions. | arabjchem.org |

Role as a Precursor or Component in Catalytic Systems (e.g., CO2 methanation catalysts, nitrate reduction catalysts)

This compound and related metal-ethylenediamine complexes serve as valuable precursors in the synthesis of advanced catalytic systems. The organic ethylenediamine ligand can act as an in-situ reducing agent during thermal treatment, facilitating the formation of highly dispersed metal nanoparticles on a support material. academie-sciences.fracademie-sciences.fr

A prominent application is in the creation of catalysts for CO2 methanation, a process that converts carbon dioxide to methane. mdpi.comgrafiati.com Nickel-containing catalysts are prepared using complexes like bis(ethylenediamine)nickel(II) dinitrate, Ni(en)2(H2O)22, as precursors. academie-sciences.frmdpi.com Studies have shown that catalysts derived from this complex exhibit high activity in CO2 methanation. mdpi.comgrafiati.com The synthesis can be performed through solid-state combustion, a solvent-free method that makes the process more efficient. mdpi.comresearchgate.net

Similarly, platinum-based catalysts have been synthesized using (ethylenediamine)iodoplatinum(II) dimer dinitrate as a precursor to create highly efficient dual-atom catalysts for selective hydrogenation and epoxidation reactions. nih.gov

In the field of nitrate reduction, while direct use of EDDN as a catalyst precursor is less common, related cobalt complexes with macrocyclic ligands structurally similar to ethylenediamine complexes are studied as electrocatalysts for reducing nitrate in water. rsc.org Furthermore, ethylenediamine derivatives, such as N-(1-naphthyl)-ethylenediamine dihydrochloride, are used as reagents in the analytical methods required to quantify the products of nitrate reduction, highlighting the broader role of this chemical family in the field. umich.edu

Table 4: Ethylenediamine Derivatives as Catalyst Precursors

| Precursor Compound | Resulting Catalyst | Catalytic Application | Source(s) |

|---|---|---|---|

| Ni(en)2(H2O)22 | Alumina-supported Nickel (Ni/Al2O3) | CO2 Methanation | academie-sciences.fracademie-sciences.frmdpi.com |

| (Ethylenediamine)iodoplatinum(II) dimer dinitrate | Dual-atom Platinum on carbon nitride (Pt2/mpg-C3N4) | Selective Hydrogenation, Epoxidation | nih.gov |

| Cobalt-macrocycle complexes | Cobalt-based electrocatalysts | Electrocatalytic Nitrate Reduction | rsc.org |

Future Research Directions and Emerging Paradigms for Ethylenediamine Dinitrate

Advancements in Theoretical Modeling for Predictive Capabilities and Mechanistic Understanding

The development of robust theoretical models is crucial for accelerating the design of new energetic materials and ensuring their safety and reliability. nih.govacs.org Future research on Ethylenediamine (B42938) Dinitrate will increasingly leverage computational power to predict its behavior and elucidate complex reaction mechanisms.

Traditionally, the development of energetic materials has relied on trial-and-error experimentation, a process that is often costly, time-consuming, and inherently dangerous. nih.govmdpi.com Modern computational approaches, particularly machine learning (ML) and quantum chemical calculations, offer a paradigm shift towards predictive design. mdpi.com These models can forecast a range of properties from fundamental data like density and formation energies. nih.govacs.org For EDDN, this means developing models capable of accurately predicting key performance indicators such as detonation velocity, pressure, and specific impulse. nih.govmdpi.com

A significant focus will be on refining models that can simulate the decomposition pathways of EDDN under various conditions. acs.org Quantum chemical methods have already been employed to study the thermal degradation of other energetic materials like HMX and PETN, revealing that decomposition is often a complex process with multiple competing reaction mechanisms. mdpi.com Applying these methods to EDDN will provide a detailed, atomistic-level understanding of its initiation and energy release processes. This includes modeling the initial steps of thermal decomposition, such as bond-breaking, and subsequent chemical reactions in both the gas phase and solid state. mdpi.com

Furthermore, machine learning algorithms, trained on extensive databases of known energetic materials, can identify structure-property relationships that are not immediately obvious. mdpi.com By inputting molecular features of EDDN, these models can predict its performance and sensitivity, reducing the number of physical experiments required. llnl.gov The goal is to create interpretable models that not only predict performance but also provide insights into the underlying physics and chemistry, guiding the synthesis of next-generation materials. nih.gov

Table 1: Predictive Modeling Focus Areas for Ethylenediamine Dinitrate

| Research Area | Objective | Key Techniques | Expected Outcome |

| Performance Prediction | To accurately forecast detonation velocity, pressure, and temperature. | Machine Learning (e.g., Neural Networks), Thermochemical Codes. nih.govmdpi.com | Rapid screening of EDDN-based formulations and designs. llnl.gov |

| Decomposition Mechanism | To understand the step-by-step chemical breakdown under thermal or shock stimuli. | Quantum Chemical Calculations (e.g., DFT). mdpi.com | Enhanced safety protocols and stability predictions. |

| Sensitivity Analysis | To predict sensitivity to impact, friction, and shock. | Nonlinear Kernel Machines, Heuristic Algorithms. mdpi.com | Safer handling, storage, and application of EDDN. |

| Inverse Design | To design EDDN derivatives with targeted properties. | Machine Learning, Fragment-based Virtual Screening. mdpi.com | Discovery of novel, high-performance, and safer energetic materials. |

Exploration of Novel and Sustainable Synthetic Methodologies for the Compound

The synthesis of energetic materials is often associated with hazardous precursors and environmentally harmful waste. A major thrust in future research is the development of "green" or sustainable synthetic routes for this compound that are safer, more efficient, and ecologically benign. researchgate.netnih.gov

Traditional synthesis of EDDN often involves the use of concentrated nitric acid, which poses significant safety hazards, especially during large-scale production. google.comgoogle.com Research has already pointed towards alternative methods to mitigate these risks. One patented approach involves the solvent extraction of the nitrate (B79036) ion from an acidic aqueous solution using a high-molecular-weight, water-insoluble amine. This amine-nitrate salt is then reacted with ethylenediamine in an organic solvent, causing the EDDN to precipitate. google.comosti.gov This process avoids the direct use of concentrated nitric acid, making it inherently safer. google.com

Future work will likely focus on optimizing such processes and exploring new ones. This includes:

Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives like ionic liquids or supercritical fluids. nih.gov These "neoteric" solvents can offer unique reaction environments and simplify product separation.

Catalytic Routes: Developing catalytic systems for the amination of ethylene (B1197577) glycol or monoethanolamine to produce ethylenediamine, the precursor to EDDN, via cleaner pathways. acs.org

Process Intensification: Investigating methods like flow synthesis, which can offer better temperature control, improved safety, and higher yields compared to batch processing. google.com

Waste Valorization: Designing processes that minimize waste or convert byproducts into useful materials, adhering to the principles of green chemistry. researchgate.net

Improvements to existing large-scale manufacturing processes are also a key research direction. For instance, eliminating the need for costly crystallizing non-solvents by using techniques like prilling towers or direct crystallization from aqueous solutions could lead to significant cost savings. dtic.mil Recovering and recycling materials within the process stream is another area for optimization. dtic.mil

Table 2: Comparison of Synthetic Methodologies for this compound

| Methodology | Description | Advantages | Research Focus |

| Traditional Method | Reaction of ethylenediamine with concentrated nitric acid in an alcohol/water mixture. google.com | Well-established. | Improving safety of existing protocols. |

| Solvent Extraction | Uses a water-insoluble amine to transfer nitrate ions to an organic phase for reaction with ethylenediamine. google.com | Avoids concentrated nitric acid, safer. google.com | Optimizing amine recyclability and solvent choice. |

| Green Chemistry Routes | Employs sustainable solvents (e.g., ionic liquids) and catalytic processes. nih.govacs.org | Reduced environmental impact, potentially higher efficiency. researchgate.net | Development of new catalysts and solvent systems. |

| Process Optimization | Improving current manufacturing via methods like direct crystallization or prilling to eliminate non-solvents. dtic.mil | Increased cost-effectiveness and efficiency. | Small-scale studies to ensure product quality is maintained. dtic.mil |

Investigation of Complex Multiphase Reaction Environments and Solid-State Phenomena

The performance and stability of this compound are intrinsically linked to its behavior in the solid state and its interactions within multiphase environments. Future research will focus on unraveling the complexities of these phenomena to better control and predict the material's properties.

The thermal decomposition of EDDN is a critical solid-state process that dictates its stability and initiation characteristics. mdpi.comscribd.com Studies have shown that the decomposition of energetic materials can be a complex affair, often involving multiple, competing reaction pathways that can change with temperature. mdpi.com Future investigations will aim to build a more comprehensive picture of EDDN's decomposition, identifying intermediate products and understanding the kinetics of each reaction step. This involves studying how factors like crystal defects, particle size, and heating rate influence the decomposition process.

Another area of interest is the study of linkage isomerism, which has been observed in related coordination compounds. researchgate.netresearchgate.net For example, cobalt(III) complexes with ethylenediamine and nitro ligands can undergo solid-state thermal interconversion between nitro and nitrito isomers. researchgate.net Investigating whether similar phenomena can be induced in EDDN or its derivatives could open new avenues for controlling its energy release characteristics.

Development and Application of Advanced In Situ Characterization Techniques

To truly understand the dynamic processes that this compound undergoes during decomposition or reaction, researchers are increasingly turning to advanced in situ characterization techniques. These methods allow for the real-time observation of materials under realistic operating conditions, providing insights that are unobtainable through traditional ex situ analysis. numberanalytics.comnumberanalytics.com

Future research on EDDN will benefit immensely from the application of a suite of in situ tools:

In Situ Transmission Electron Microscopy (TEM): This technique can provide nanoscale resolution of morphological and structural changes as the material is heated or subjected to other stimuli. numberanalytics.comresearchgate.net It allows for direct observation of processes like nanoparticle growth, phase transformations, and the initiation of chemical reactions at specific sites. numberanalytics.com

Operando X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local atomic structure and electronic properties of EDDN as it reacts. numberanalytics.com It can provide information on changes in oxidation state and coordination geometry, helping to elucidate reaction mechanisms. numberanalytics.com

Ambient-Pressure X-ray Photoelectron Spectroscopy (APXPS): APXPS can analyze the surface chemistry of EDDN under realistic pressures and temperatures, offering insights into surface reactions and the evolution of intermediate species. numberanalytics.com

In Situ Raman and Infrared Spectroscopy: These vibrational spectroscopy techniques can track changes in chemical bonding in real-time, identifying the formation and disappearance of different chemical species during decomposition. mdpi.com

Interdisciplinary Research Synergies in Materials Chemistry and Reaction Dynamics

The future of this compound research lies at the intersection of multiple scientific disciplines, primarily materials chemistry and reaction dynamics. The synergy between these fields will be essential for designing and understanding next-generation energetic materials based on EDDN.

Materials chemistry provides the tools for the rational design and synthesis of new materials with tailored properties. uoc.gr In the context of EDDN, this involves exploring:

Coordination Chemistry: Creating coordination energetic materials (CEMs) where EDDN or its derivatives act as ligands for metal centers. mdpi.com This approach can be used to fine-tune properties like sensitivity and energy output and is often presented as a route to "green" energetic materials that can replace lead-based compounds. mdpi.com

Nanoarchitectonics: This field involves the controlled assembly of molecules to create highly structured nanomaterials. nih.gov Applying these principles to EDDN could involve creating co-crystals or nanocomposites with precisely controlled morphologies, leading to enhanced performance and safety. For example, techniques for creating two-dimensional polymers at interfaces could be adapted for energetic materials. nih.gov

Functionalized Materials: Developing materials where EDDN is integrated into larger structures, such as functionalized quantum dots or metal-organic frameworks (MOFs), for sensing or other novel applications. acs.orgnih.gov

Reaction dynamics focuses on the fundamental study of chemical reactions at a molecular level. For EDDN, this involves understanding the intricate sequence of events that occur during its rapid decomposition and energy release. The insights from reaction dynamics studies, often heavily reliant on computational modeling and advanced spectroscopic techniques, directly inform the efforts of materials chemists. nih.gov By understanding how molecular structure influences reaction pathways, chemists can design new EDDN-based molecules with improved stability or tailored energy release rates. This interdisciplinary feedback loop is crucial for moving beyond incremental improvements and achieving breakthroughs in the field of energetic materials.

常见问题

Q. What are the recommended analytical techniques for characterizing ethylenediamine dinitrate in laboratory settings?

this compound can be analyzed using nuclear magnetic resonance (NMR) for structural confirmation, infrared (IR) spectroscopy to identify functional groups (e.g., nitrate stretching vibrations), and mass spectrometry (MS) for molecular weight determination. Advanced applications include its use as a matrix in MALDI-TOF MS for small-molecule analysis, where it enhances sensitivity in negative-ion mode due to its electron-capturing properties .

Q. How should this compound be safely handled in laboratory environments?

Due to its explosive nature, strict safety protocols are required. Avoid exposure to heat (>96°C), friction, or shock. Work under inert atmospheres, use personal protective equipment (PPE), and adhere to permissible exposure limits (0.3 mg/m³ time-weighted average in occupational settings) . Storage should be in cool, dry conditions away from incompatible substances like reducing agents .

Q. What synthetic methods are used to prepare this compound?

The compound is synthesized by reacting ethylenediamine with concentrated nitric acid under controlled conditions (e.g., low temperature to prevent decomposition). The reaction is exothermic and requires gradual acid addition. Purification involves recrystallization from ethanol or water to remove impurities .

Advanced Research Questions

Q. How can thermal decomposition kinetics of this compound be experimentally determined?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are employed to study decomposition mechanisms. Activation energy () and pre-exponential factors can be derived using the Arrhenius equation. Critical temperatures for self-ignition (e.g., 96–97°C at 2°C/min heating rates) must be validated through controlled experiments to ensure reproducibility .

Q. What contradictions exist in thermodynamic data for this compound, and how can they be resolved?

Discrepancies in heats of combustion (e.g., Medard and Thomas vs. Schmidt datasets) may arise from differences in experimental setups or purity of samples. Resolving these requires cross-validation using bomb calorimetry under standardized conditions (e.g., inert atmosphere, precise temperature control) and critical evaluation of historical data sources .

Q. What role does this compound play in insensitive high explosive (IHE) formulations?

As a component of EAK (this compound/ammonium nitrate/potassium nitrate mixtures), it contributes to reduced sensitivity while maintaining detonation efficiency. Compatibility studies with oxidizers (e.g., ammonium nitrate) and binder systems are critical. Testing involves impact sensitivity (via BAM fall hammer) and thermal stability assessments (e.g., vacuum stability tests) .

Q. How does this compound function as a matrix in MALDI-TOF MS, and what are its limitations?

Its high electron affinity facilitates negative-ion mode analysis of small molecules like lipids. However, matrix interference in low-mass regions (<500 Da) and crystallization uniformity are challenges. Optimization involves adjusting matrix-to-analyte ratios and solvent systems (e.g., acetonitrile/water) to improve signal reproducibility .

Methodological Notes

- Data Reliability : Cross-reference historical datasets (e.g., thermal stability from Medard and Thomas ) with modern instrumentation to address inconsistencies.

- Ethical Considerations : Risk assessments must precede experiments involving explosive or toxic hazards, with protocols reviewed by institutional safety committees .

- Statistical Validation : Collaborate with statisticians to design experiments (e.g., factorial designs for sensitivity studies) and ensure robust data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。